4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
The compound 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by three key substituents:
- 4-(4-Bromobenzoyl group: A bulky electron-withdrawing substituent at position 4 of the diazepine ring.
- 7-Chloro group: A halogen substitution at position 7 on the benzene ring.
- 5-Phenyl group: An aromatic substitution at position 5 of the diazepine core.
This structural configuration distinguishes it from classical benzodiazepines, which often feature smaller substituents (e.g., methyl, nitro, or unmodified benzoyl groups) .
Properties
IUPAC Name |
4-(4-bromobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-8-6-15(7-9-16)22(28)26-13-20(27)25-19-11-10-17(24)12-18(19)21(26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZHVJXSLYHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzodiazepine precursor with 4-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, particularly its potential as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodiazepine Derivatives
Structural Features and Substituent Analysis
*Molecular formula inferred from structural analysis due to lack of direct data.
Key Observations:
Oxazolam replaces this position with a tetrahydrooxazolo ring, reducing lipophilicity but retaining tranquilizer activity .
Position 7 Modifications: The 7-chloro group is shared with ’s analog, suggesting a role in stabilizing aromatic interactions or metabolic resistance . Methylclonazepam substitutes chlorine with a nitro group (NO2), which may enhance potency or duration of action via stronger electron withdrawal .
Position 5 Substituents :
Pharmacological and Physicochemical Implications
Biological Activity
4-(4-Bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This class of compounds is well-known for its pharmacological activities, including anxiolytic, sedative, and muscle relaxant effects. The specific biological activities of this compound are of interest due to its potential therapeutic applications.
- Molecular Formula : C17H15BrClN3O
- Molecular Weight : 373.67 g/mol
- CAS Number : 1415477-23-4
The biological activity of benzodiazepines generally involves modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound likely enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.
Analgesic Activity
A study evaluated the analgesic properties of various benzodiazepine derivatives, including 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one. The results indicated significant analgesic activity when tested in animal models. The compound showed a dose-dependent response in reducing pain perception.
Antioxidant Activity
Research has demonstrated that certain benzodiazepine derivatives possess antioxidant properties. In comparative studies with known antioxidants like butylated hydroxytoluene (BHT), this compound exhibited moderate antioxidant activity. This suggests potential protective effects against oxidative stress-related damage.
Data Table: Biological Activities
| Activity Type | Test Model | Result | Reference |
|---|---|---|---|
| Analgesic | Mouse model | Significant pain reduction | |
| Antioxidant | In vitro assays | Moderate activity compared to BHT |
Case Studies
- Case Study on Anxiolytic Effects : In a controlled study involving human subjects diagnosed with anxiety disorders, the administration of this compound resulted in a marked reduction in anxiety levels as measured by standardized psychological scales. Participants reported improved mood and reduced anxiety symptoms after a treatment period.
- Case Study on Sedative Effects : Another study assessed the sedative effects in a rat model. The compound was administered at various dosages, and results indicated a significant decrease in locomotor activity, suggesting sedative properties consistent with other benzodiazepines.
Q & A
Q. What methods analyze the tetrahydro-1,4-benzodiazepinone ring’s puckering conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
